3-Hydroxy-6-methyl-4-(3-methyl-2-(3-methyl-2-(3-methyl-butyrylamino)-butyrylamino)-butyrylamino)-heptanoic acid ethyl ester
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Description
3-Hydroxy-6-methyl-4-(3-methyl-2-(3-methyl-2-(3-methyl-butyrylamino)-butyrylamino)-butyrylamino)-heptanoic acid ethyl ester is a useful research compound. Its molecular formula is C25H47N3O6 and its molecular weight is 485.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Complex organic esters and related compounds have been extensively researched for their potential applications in various fields. For instance, the study of synthesis and in vitro antimicrobial activities of dihydropurinones showcases the methodology for creating compounds with potential biological activity. The process involves acetylation, reaction with triethyl amine and formamide, and refluxation with urea, highlighting the intricate steps required to synthesize complex organic molecules with specific functional properties (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Another example includes the industrial synthesis of pharmaceutical intermediates, demonstrating the sequence of reactions—esterification, catalytic hydrogenation, condensation, nitration, and refinement—to obtain compounds with desired functionalities (Qiu Zhi-qiang, 2007). This illustrates the complexity and precision required in the synthesis of specific ester compounds for pharmaceutical applications.
Potential Applications
Research on the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one sheds light on the creation of novel compounds with potential applications in various industries, including pharmaceuticals and materials science. The study outlines a methodology for producing esters and alcohols through reactions involving cyclization with acidic catalysts, showcasing the versatility of organic synthesis techniques (Y. Hanzawa, K. Hashimoto, Yoshio Kasashima, Yoshiko Takahashi, T. Mino, M. Sakamoto, T. Fujita, 2012).
properties
IUPAC Name |
ethyl (3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N3O6/c1-10-34-21(31)13-19(29)18(11-14(2)3)26-24(32)23(17(8)9)28-25(33)22(16(6)7)27-20(30)12-15(4)5/h14-19,22-23,29H,10-13H2,1-9H3,(H,26,32)(H,27,30)(H,28,33)/t18-,19-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVMSLPPAGGLDL-ZZTDLJEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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